molecular formula C11H15NO B8610114 1-Amino-4,6-dimethyl-7-hydroxyindane

1-Amino-4,6-dimethyl-7-hydroxyindane

Cat. No.: B8610114
M. Wt: 177.24 g/mol
InChI Key: JEWKHFBKGQBOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Indane and its Substituted Derivatives in Organic Chemistry

The indane framework, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged scaffold in chemistry. google.com This rigid structural motif is present in numerous natural products and serves as a foundational core for a wide array of synthetic compounds. scbt.comnih.gov The fusion of an aromatic and an aliphatic ring provides a unique three-dimensional architecture that is valuable for designing molecules that can interact with biological targets. google.com

Derivatives of indane have found applications in diverse fields, from medicinal chemistry to materials science. google.com In pharmacology, the indane nucleus is a key component of several commercial drugs, including the Alzheimer's treatment Donepezil and the antiretroviral drug Indinavir. google.comgoogle.com The versatility of the indane scaffold lies in the numerous possibilities for substitution on both the aromatic and aliphatic rings, allowing for fine-tuning of a molecule's chemical and physical properties. google.com Synthetic chemists have developed a variety of methods to access indane derivatives, including Friedel-Crafts reactions and various cyclization strategies. nih.gov

Importance of Amino Alcohol Motifs in Complex Molecular Architectures

The amino alcohol motif, which contains both an amine and an alcohol functional group, is one of the most significant structural units in biologically active molecules and pharmaceuticals. beilstein-journals.org This arrangement is a common feature in a vast range of natural products, from simple hormones like epinephrine (B1671497) to complex lipids like sphingosine. uni.lu The presence of both a hydrogen-bond donating hydroxyl group and a basic amino group allows these molecules to participate in a variety of intermolecular interactions, such as hydrogen bonding with proteins and other biological macromolecules. researchgate.net

In synthetic chemistry, amino alcohols are critical building blocks and are often used as chiral auxiliaries or ligands in asymmetric synthesis. uni.lu The vicinal (1,2) amino alcohol arrangement, as seen in 1-Amino-4,6-dimethyl-7-hydroxyindane, is a particularly common and important structural feature. uni.lu The fixed, rigid orientation of the amino and hydroxyl groups on the indane scaffold can be particularly advantageous for designing molecules with high specificity for their biological targets.

Historical Overview of Research Pertaining to Hydroxyindane and Aminoindane Scaffolds

Research into indane derivatives has a long history, with initial publications on the synthesis of the related 1-indanones appearing in the 1920s. nih.gov The development of aminoindanes for pharmacological purposes began with investigations into their potential as vasoactive and bronchodilatory agents, owing to the presence of the phenethylamine (B48288) skeleton within their structure. Over time, their structural similarity to amphetamines led to research into their effects on the central nervous system. scielo.org.zaresearchgate.net

The synthesis of hydroxyindane and aminoindane scaffolds has been an area of continuous development. A common synthetic route to these compounds involves the chemical modification of 1-indanones. nih.gov For example, 7-methyl substituted 1-indanone (B140024) has been converted to cis-1-amino-7-methyl-2-indanol, a compound structurally similar to the title molecule. beilstein-journals.org Another established route involves starting from indene, which can be converted into a bromohydrin intermediate. This can then be transformed into an aminoindanol (B8576300), as demonstrated in the synthesis of trans-1-amino-6-nitroindan-2-ol. These synthetic efforts highlight the long-standing interest in accessing stereochemically defined aminoindanol structures for further study.

Specific Research Niche of this compound within Contemporary Chemical Research

While extensive literature on the specific compound this compound is not broadly available in peer-reviewed journals, its structural class places it firmly within a niche of significant interest in medicinal chemistry, particularly for central nervous system (CNS) disorders. Patent literature reveals that aminoindan derivatives, including 6- and 7-hydroxy-1-aminoindans, have been synthesized and investigated for their potential therapeutic applications. google.com

The primary research niche for this class of compounds is the development of novel treatments for conditions such as depression, Attention Deficit Hyperactivity Disorder (ADHD), and neurodegenerative diseases like Alzheimer's and Parkinson's disease. google.com The general synthetic strategy disclosed in related patents involves the preparation of hydroxy-aminoindans from their corresponding methoxy-aminoindan precursors, which are themselves derived from indanones. google.com The specific substitution pattern of this compound—with methyl groups at positions 4 and 6, a hydroxyl at position 7, and an amino group at position 1—represents a distinct molecular variation within this broader class of neurologically active agents. Its research value lies in its potential to modulate CNS targets, with the specific arrangement of functional groups designed to optimize properties such as potency, selectivity, and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol

InChI

InChI=1S/C11H15NO/c1-6-5-7(2)11(13)10-8(6)3-4-9(10)12/h5,9,13H,3-4,12H2,1-2H3

InChI Key

JEWKHFBKGQBOIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1CCC2N)O)C

Origin of Product

United States

Structural and Stereochemical Investigations of 1 Amino 4,6 Dimethyl 7 Hydroxyindane

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Advanced mass spectrometry techniques are indispensable tools for the structural elucidation of novel compounds. While specific mass spectral data for 1-Amino-4,6-dimethyl-7-hydroxyindane is not extensively available in published literature, an understanding of its fragmentation pathways can be extrapolated from the well-documented behavior of analogous aminoindane structures. Electron ionization (EI) mass spectrometry, a hard ionization technique, is particularly useful for revealing the structural architecture of organic molecules through extensive fragmentation.

Predicted Fragmentation Pathways

One of the most common fragmentation patterns for aliphatic amines involves alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this would involve the cleavage of the bond between C1 and C2 of the indane ring.

The presence of the aromatic ring and its substituents also directs the fragmentation. Cleavage of the benzylic C1-N bond can lead to the formation of a stable indanyl cation. The substituents on the aromatic ring, namely the two methyl groups and the hydroxyl group, can also be lost as radicals or neutral molecules, leading to characteristic fragment ions.

A plausible fragmentation pathway could also involve a retro-Diels-Alder (RDA) reaction of the five-membered ring, which would lead to the cleavage of two bonds in the ring and the formation of a diene and a dienophile. However, the stability of the aromatic ring might make this a less favorable pathway.

The following table outlines the predicted major fragment ions for this compound based on these general principles of mass spectral fragmentation.

m/z (mass/charge ratio) Proposed Fragment Structure Proposed Fragmentation Pathway
191[C12H17NO]+•Molecular Ion (M+•)
176[C11H14NO]+Loss of a methyl radical (•CH3) from the molecular ion.
174[C12H16N]+Loss of a hydroxyl radical (•OH) from the molecular ion.
162[C11H12N]+Loss of an ethyl radical (•C2H5) from the five-membered ring.
146[C10H12N]+Cleavage of the C1-C2 bond and loss of the amino group.
131[C9H9N]+Loss of the amino and methyl groups.
115[C9H7]+Indenyl cation, formed after multiple cleavages.

This table is a hypothetical representation of possible fragmentation and is not based on experimentally observed data for this compound.

Isotopic Labeling Studies

To date, there are no published isotopic labeling studies specifically focused on this compound. Such studies are crucial for definitively confirming fragmentation mechanisms and understanding the rearrangement processes that can occur in the mass spectrometer.

In a typical isotopic labeling study, specific atoms in the molecule are replaced with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, 13C for carbon, or 15N for nitrogen). By analyzing the mass shifts of the molecular ion and the fragment ions in the resulting mass spectrum, researchers can pinpoint which atoms are retained and which are lost during each fragmentation step. This provides unambiguous evidence for the proposed fragmentation pathways and can reveal complex atomic rearrangements that are not apparent from the standard mass spectrum alone.

For this compound, deuterium labeling at the amino group, the hydroxyl group, or the methyl groups would be particularly informative. For instance, labeling the amino group with deuterium would help to confirm fragments that retain this group. Similarly, 13C labeling at specific positions in the indane skeleton could elucidate the fate of the carbon framework during fragmentation.

While the specific fragmentation behavior of this compound awaits experimental verification, the foundational principles of mass spectrometry allow for a predictive analysis of its likely fragmentation patterns. Future studies, particularly those employing high-resolution mass spectrometry and isotopic labeling, will be invaluable in providing a detailed and accurate picture of its gas-phase ion chemistry.

Reactivity Profile and Mechanistic Organic Transformations

Reactivity of the Amino Functional Group

The primary amino group attached to the benzylic carbon of the indane structure is a potent nucleophile, owing to the lone pair of electrons on the nitrogen atom. This characteristic governs its reactivity in numerous reactions.

The nucleophilic nature of the primary amine allows it to readily undergo acylation and alkylation.

Acylation: In the presence of acylating agents such as acid chlorides or anhydrides, the amino group is converted into an amide. ncert.nic.in This reaction, typically conducted in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, is a common strategy for protecting the amino group or synthesizing amide derivatives. ncert.nic.in

Alkylation: The amino group can react with alkyl halides to form secondary and tertiary amines. docbrown.info However, this reaction is often difficult to control and can lead to a mixture of products, including the quaternary ammonium (B1175870) salt, due to the increased nucleophilicity of the alkylated amine products. docbrown.info Reductive amination provides a more controlled method for N-alkylation.

Table 1: Representative Acylation and Alkylation Reactions of the Amino Group

Reaction TypeReagent ExampleProduct TypeGeneral Reaction
AcylationAcetyl Chloride (CH₃COCl)N-(4,6-dimethyl-7-hydroxyindan-1-yl)acetamideR-NH₂ + R'-COCl → R-NH-CO-R' + HCl
AlkylationMethyl Iodide (CH₃I)1-(Methylamino)-4,6-dimethyl-7-hydroxyindaneR-NH₂ + R'-X → R-NH-R' + HX

The nitrogen atom in the primary amino group is in a low oxidation state and is susceptible to oxidation.

Oxidation: Primary aromatic amines can be oxidized by various agents. For instance, reaction with peroxides like hydrogen peroxide or peroxycarboxylic acids can lead to the formation of nitroso or nitro compounds, depending on the specific conditions and the amount of oxidizing agent used. libretexts.org The oxidation of anilines can also be catalyzed by enzymes or mediated by metallic oxides like manganese dioxide, often leading to polymeric products. nih.govosti.govacs.org

Reduction: The amino group itself is the reduced form of functional groups like nitro or imine. Therefore, it does not undergo further reduction. However, the synthesis of aromatic amines is commonly achieved through the reduction of corresponding nitro compounds, using reagents like tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation. chemistrystudent.comlibretexts.org

Reactivity of the Hydroxyl Functional Group

The phenolic hydroxyl group (-OH) on the aromatic ring is another key reactive center. It can act as a nucleophile and its presence significantly activates the aromatic ring towards electrophilic substitution.

Etherification: The hydroxyl group can be converted into an ether. A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a strong base (like sodium hydride) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide.

Esterification: Phenolic esters can be formed by reacting the hydroxyl group with acid chlorides or acid anhydrides, often in the presence of a base like pyridine. medcraveonline.com This is analogous to the acylation of the amino group. Direct esterification with carboxylic acids (Fischer esterification) is generally not efficient for phenols.

Table 2: Representative Etherification and Esterification Reactions of the Hydroxyl Group

Reaction TypeReagent ExampleProduct TypeGeneral Reaction
Etherification1. NaOH2. Methyl Iodide (CH₃I)1-Amino-7-methoxy-4,6-dimethylindaneAr-OH + R-X → Ar-O-R + HX
EsterificationAcetyl Chloride (CH₃COCl)1-Amino-4,6-dimethylindan-7-yl acetateAr-OH + R'-COCl → Ar-O-CO-R' + HCl

Phenols are susceptible to oxidation, which can lead to the formation of quinones. libretexts.org The specific structure of 1-Amino-4,6-dimethyl-7-hydroxyindane, with the hydroxyl and amino groups in an ortho-relationship on the indane scaffold, makes it prone to a specific type of oxidation. Studies on related 7-hydroxy-1-aminoindans have shown that they can be unstable and readily convert to reactive ortho-quinone methide intermediates. researchgate.net This transformation involves the formal loss of two electrons and two protons. These intermediates are highly reactive electrophiles and can be trapped by nucleophiles or participate in cycloaddition reactions. nih.govchemrxiv.org Strong oxidizing agents like Fremy's salt or chromic acid are known to convert phenols and their derivatives into quinones. libretexts.orgmdpi.com

Electrophilic Aromatic Substitution on the Indane Ring System

The aromatic ring of the indane system is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of multiple electron-donating groups (EDGs). wikipedia.org The hydroxyl group (-OH), the amino group (-NH₂), and the two methyl groups (-CH₃) all increase the electron density of the benzene (B151609) ring, making it more nucleophilic. lumenlearning.commakingmolecules.com

The hydroxyl and amino groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.orgorganicchemistrytutor.com The two methyl groups are less powerful, but also ortho-, para-directing activators. In this compound, the substituents occupy positions 1, 4, 6, and 7. The only unsubstituted position on the aromatic ring is position 5.

The directing effects of the existing substituents converge to strongly favor electrophilic attack at this single available position.

The 7-OH group directs ortho to position 6 (blocked) and para to position 4 (blocked).

The amino group at position 1 influences the aromatic ring through the fused aliphatic ring, but its primary electronic effect is on the benzylic position.

The 4-CH₃ group directs ortho to position 5 (available) and para to the fused ring junction.

The 6-CH₃ group directs ortho to position 5 (available) and position 7 (blocked).

Therefore, all activating groups either direct to a blocked position or to the available C-5 position. Consequently, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are predicted to occur with high regioselectivity at position 5. oneonta.edumasterorganicchemistry.comresearchgate.net

Table 3: Predicted Outcome of Electrophilic Aromatic Substitution

Reaction TypeReagent ExamplePredicted Product
NitrationHNO₃ / H₂SO₄1-Amino-4,6-dimethyl-5-nitro-7-hydroxyindane
BrominationBr₂ / FeBr₃1-Amino-5-bromo-4,6-dimethyl-7-hydroxyindane
Friedel-Crafts AcylationCH₃COCl / AlCl₃1-Acetyl-5-amino-2,4-dimethyl-6-hydroxyindane

Cyclopentane (B165970) Ring Reactivity

The cyclopentane ring in this compound, being a saturated carbocycle, is generally less reactive than the aromatic ring. However, the presence of the amino group at the C-1 position provides a handle for various transformations.

Oxidation: The secondary carbon atoms of the cyclopentane ring are susceptible to oxidation under strong oxidizing conditions, although such reactions might compete with the oxidation of the electron-rich aromatic ring. The amino and hydroxyl groups are also prone to oxidation. For instance, oxidation of aminophenols can proceed via the formation of phenoxy radicals. acs.orgacs.org While specific studies on this compound are not prevalent, analogous aminoindanes can undergo oxidation to the corresponding indanones. The presence of the electron-donating hydroxyl group would likely facilitate the oxidation of the indane system.

Reduction: The cyclopentane ring is already saturated and therefore resistant to catalytic hydrogenation under standard conditions. However, the functional groups attached to the indane skeleton can be modified. For example, derivatives of 1-aminoindane can be synthesized via the reduction of corresponding oximes or ketones. acs.org In the context of this compound, any synthetic precursor containing a keto group on the cyclopentane ring could be reduced to the corresponding alcohol.

Substitution Reactions: Direct substitution on the cyclopentane ring of the indane is challenging due to the non-activated C-H bonds. However, functionalization can be achieved through reactions involving the existing amino group. For instance, N-alkylation or N-acylation of the amino group can introduce various substituents. The hydroxyl group on the aromatic ring can also be converted into a better leaving group to facilitate nucleophilic substitution on the cyclopentane ring, although such reactions are not common.

Ring Opening and Expansion: Ring opening of the cyclopentane ring in the indane system is not a common reaction under normal conditions due to the stability of the fused ring system. However, under specific and often harsh conditions, cleavage of the C-C bonds can occur. More relevant to indane chemistry is the potential for ring expansion. Under certain conditions, particularly those involving carbocation intermediates, the five-membered ring of an indane derivative can expand to a six-membered ring, leading to naphthalene (B1677914) derivatives. acs.orgresearchgate.net This type of rearrangement is often driven by the relief of ring strain and the formation of a more stable carbocation.

A summary of potential cyclopentane ring reactivities is presented in the table below.

Reaction TypeReagents and ConditionsExpected Outcome
OxidationStrong oxidizing agents (e.g., KMnO4, CrO3)Potential formation of indanone derivatives, though aromatic ring oxidation is competitive.
ReductionNot applicable to the saturated ringFunctional group modifications (e.g., reduction of a precursor ketone) are more common.
SubstitutionDifficult on the ring itselfN-functionalization of the amino group is a primary route for introducing new substituents.
Ring ExpansionAcid catalysis, conditions favoring carbocation formationPotential rearrangement to form a more stable naphthalene scaffold. acs.orgresearchgate.net

Mechanistic Studies of Intramolecular Cyclizations and Rearrangements

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an activating hydroxyl group on an aromatic scaffold, makes it a candidate for intramolecular cyclization and rearrangement reactions.

Intramolecular Cyclizations:

One of the most plausible intramolecular cyclization reactions for a molecule with the structural motif of this compound is a Pictet-Spengler type reaction. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. researchgate.net In this case, the 1-aminoindane moiety can be considered a constrained β-arylethylamine. Reaction with an aldehyde or ketone would form an intermediate iminium ion. The electron-rich aromatic ring, activated by the hydroxyl and methyl groups, could then act as a nucleophile, attacking the iminium ion to form a new heterocyclic ring fused to the indane system. The general mechanism is as follows:

Condensation of the primary amine with a carbonyl compound to form an imine.

Protonation of the imine under acidic conditions to generate a reactive iminium ion.

Intramolecular electrophilic attack by the electron-rich aromatic ring onto the iminium carbon.

Deprotonation to restore aromaticity and yield the cyclized product.

This type of cyclization is well-documented for various β-arylethylamines and is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. rsc.orgwikipedia.org

Another potential intramolecular cyclization involves the amino and a hydroxyl group if one were present at the C-2 position, as seen in cis-1-amino-2-indanol. In such cases, intramolecular amide cyclization can occur, often proceeding through an oxazoline (B21484) intermediate. acs.org

Rearrangements:

Indane derivatives, particularly under acidic conditions that can generate carbocation intermediates, are susceptible to skeletal rearrangements. The most common type of rearrangement in such systems is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring carbocationic center. mdpi.comnih.gov

For this compound, protonation of the hydroxyl group followed by the loss of water (if it were on the cyclopentane ring) or protonation of the amino group could initiate the formation of a carbocation on the cyclopentane ring. This carbocation could then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, leading to a rearranged product. For example, a carbocation at C-1 could potentially trigger a ring expansion to a six-membered ring, leading to a tetralone or naphthalene derivative, driven by the relief of ring strain. oregonstate.edu

A proposed general mechanism for a Wagner-Meerwein type rearrangement in an indane system is outlined below:

Formation of a carbocation on the cyclopentane ring, for example, through the protonation of a hydroxyl group and subsequent loss of water in a precursor molecule.

A 1,2-shift of a neighboring group (hydride or alkyl) to the carbocationic center, resulting in a new, more stable carbocation.

Loss of a proton or capture by a nucleophile to yield the final rearranged product.

Recent studies have also highlighted hydride shift-mediated C(sp3)–H bond functionalization for the synthesis of 1-aminoindane derivatives, showcasing the potential for complex intramolecular transformations within this scaffold. researchgate.netnih.gov

The following table summarizes the key mechanistic transformations discussed.

TransformationKey IntermediateDriving ForcePotential Product
Pictet-Spengler CyclizationIminium ionElectrophilicity of the iminium ion and nucleophilicity of the aromatic ringFused heterocyclic indane derivative
Wagner-Meerwein RearrangementCarbocationFormation of a more stable carbocation, relief of ring strainRearranged indane skeleton or ring-expanded naphthalene derivative

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in understanding the electronic properties, stability, and reactivity of a molecule from first principles.

A detailed study employing Density Functional Theory (DFT) specifically for 1-Amino-4,6-dimethyl-7-hydroxyindane, focusing on its optimized geometry and vibrational frequencies, has not been identified in the published literature.

DFT is a widely used computational method that calculates the electronic structure of molecules. A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation approximately. The output of such a study would provide the molecule's lowest energy three-dimensional structure, detailing bond lengths, bond angles, and dihedral angles. Furthermore, frequency calculations on the optimized geometry would yield the theoretical vibrational spectra (like IR and Raman), which can be used to characterize the molecule and confirm that the geometry is a true energy minimum.

No specific high-accuracy ab initio energetic studies for this compound are available in the scientific literature.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are computationally more demanding than DFT but can provide more accurate energies. These methods are often used to calculate precise thermodynamic properties like heats of formation or reaction energies. For a molecule like this compound, these calculations could provide a benchmark for its stability and reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

There are no published molecular dynamics (MD) simulation studies focused on the conformational analysis and flexibility of this compound.

MD simulations model the physical movements of atoms and molecules over time. By simulating the molecule in a solvent (typically water) at a given temperature and pressure, researchers can observe how the molecule behaves and changes its shape. For this compound, an MD study would reveal the preferred three-dimensional shapes (conformers), the flexibility of the indane ring system, and the dynamics of the amino and hydroxyl functional groups. This information is crucial for understanding how the molecule might interact with biological targets.

Ligand-Protein Docking Studies for Molecular Interactions

No specific ligand-protein docking studies featuring this compound as the ligand have been found in the reviewed literature.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its protein target. A docking study involving this compound would require a specific protein target and would aim to predict the binding energy and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilizing the complex.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Structural Descriptors

A specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) model developed for or including this compound could not be located.

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. To build such a model, a set of molecules with known activities/properties is required. Molecular descriptors (numerical representations of chemical information) are calculated for each molecule, and a mathematical equation is derived to link these descriptors to the observed activity. Such a study would place this compound within a larger dataset of related compounds to predict its activity or properties based on its structural features.

In Silico Prediction of Molecular Properties for Research Design

While general molecular properties for this compound are available from automated in silico prediction tools, specific research studies employing techniques like pharmacophore modeling or detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening for research design have not been published.

In silico tools are routinely used to predict a compound's properties before synthesis. Pharmacophore modeling identifies the essential 3D arrangement of functional groups required for biological activity. ADMET screening predicts a molecule's pharmacokinetic and toxicity profiles. These predictions help guide the design of new molecules in medicinal chemistry research. The table below presents properties computed by such automated methods.

Computed Molecular Properties

The following properties have been calculated using computational software and are available in public databases. These are predictions and not the result of the detailed studies outlined above.

PropertyValueSource
Molecular Weight177.24 g/mol PubChem
XLogP31.6PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem
Exact Mass177.115364102 DaPubChem
Monoisotopic Mass177.115364102 DaPubChem
Topological Polar Surface Area46.3 ŲPubChem
Heavy Atom Count13PubChem

Structure Activity Relationships Sar and Structure Property Relationships Spr of Indane Derivatives

Impact of Substituents on Chemical Reactivity and Stability

The reactivity and stability of the indane core are significantly influenced by the nature and position of its substituents. The indane structure itself, a fusion of a benzene (B151609) ring and a cyclopentane (B165970) ring, possesses both aromatic and aliphatic characteristics. mdpi.com This dual nature allows for a wide range of chemical modifications.

The substituents on 1-Amino-4,6-dimethyl-7-hydroxyindane—an amino group at position 1, two methyl groups at positions 4 and 6, and a hydroxyl group at position 7—each play a distinct role in modulating the compound's chemical properties. The amino group, being a primary amine, is a key site for reactions such as acylation, alkylation, and salt formation. Its basicity is influenced by the electron-donating or -withdrawing nature of other substituents on the aromatic ring.

The hydroxyl group at the 7-position is a phenolic hydroxyl group, which is acidic and can participate in reactions like etherification and esterification. Its reactivity is also modulated by the other ring substituents. The methyl groups at positions 4 and 6 are electron-donating and can influence the electron density of the aromatic ring, thereby affecting the reactivity of the amino and hydroxyl groups.

A comparative analysis of substituent effects on the indane ring can be illustrated with the following data:

SubstituentPositionElectronic EffectImpact on Reactivity
Amino (-NH2)1Electron-donatingIncreases nucleophilicity of the nitrogen
Methyl (-CH3)4, 6Electron-donatingIncreases electron density of the aromatic ring
Hydroxyl (-OH)7Electron-donating (resonance), Electron-withdrawing (induction)Can act as a proton donor or acceptor

Stereochemical Influences on Molecular Recognition and Interactions

The stereochemistry of indane derivatives is a critical factor in their molecular recognition and interactions with biological targets. The carbon at the 1-position of this compound is a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-1-Amino-4,6-dimethyl-7-hydroxyindane.

The spatial arrangement of the amino group in these enantiomers is different, which can lead to significant differences in their ability to bind to chiral receptors or enzymes. This stereoselectivity is a well-documented phenomenon in medicinal chemistry, where one enantiomer of a drug often exhibits significantly higher potency or a different pharmacological profile than the other. For instance, in related aminoindane derivatives, the stereochemistry at the amino-substituted carbon has been shown to be crucial for their biological activity.

The rigid nature of the indane framework holds the substituents in well-defined spatial orientations, further emphasizing the importance of stereochemistry in molecular interactions. The relative positions of the amino, hydroxyl, and methyl groups create a specific three-dimensional pharmacophore that can be recognized by a biological target.

Conformational Effects on Interaction Profiles

The five-membered ring of the indane scaffold is not planar and can adopt different conformations, typically described as "envelope" or "twist" conformations. The specific conformation adopted can be influenced by the substituents on the ring. While the conformational flexibility of the indane ring is more restricted than that of a simple cyclopentane ring due to the fused aromatic ring, different puckering modes can still occur.

The conformation of the five-membered ring in this compound will affect the relative positioning of the amino group with respect to the aromatic ring and the other substituents. This, in turn, will influence its interaction profile with other molecules. For example, the accessibility of the amino group for hydrogen bonding will depend on its axial or equatorial-like position in a given conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of indane derivatives. rsc.org By analyzing the coupling constants and chemical shifts of the protons on the five-membered ring, it is possible to deduce the preferred conformation of the molecule in solution.

Designing Analogues for Specific Research Probes

The indane scaffold is a versatile template for the design of chemical probes to study biological systems. nih.gov By systematically modifying the structure of this compound, it is possible to create analogues with specific properties, such as fluorescent tags, biotin labels, or photoaffinity labels.

For example, a fluorescent probe could be synthesized by attaching a fluorophore to the amino group. This would allow for the visualization of the molecule's localization and interactions within a cell. Similarly, attaching a biotin molecule would enable the use of affinity chromatography to isolate the biological targets of the compound.

The design of such probes requires careful consideration of the structure-activity relationships. The point of attachment of the label and the length and nature of any linker used must be chosen to minimize disruption of the molecule's original binding properties. The following table outlines potential analogue designs for research probes based on this compound:

Probe TypeModification StrategyPotential Application
Fluorescent ProbeCovalent attachment of a fluorophore to the amino group.Cellular imaging and localization studies.
Affinity ProbeAttachment of a biotin tag to the amino or hydroxyl group via a linker.Identification of binding partners and target validation.
Photoaffinity LabelIncorporation of a photoreactive group (e.g., an azide or diazirine) into the structure.Covalent labeling and identification of binding sites on target proteins.

Theoretical Frameworks for SAR/SPR Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational tools used to predict the biological activity or physicochemical properties of compounds based on their chemical structure. researchgate.netmdpi.com These methods are valuable in drug discovery and chemical research for prioritizing compounds for synthesis and testing.

For a series of indane derivatives, including analogues of this compound, a QSAR model could be developed to predict a specific biological activity. This would involve calculating a set of molecular descriptors for each compound, which are numerical representations of its structural, electronic, and physicochemical properties. These descriptors could include parameters such as:

Topological descriptors: Describing the connectivity of atoms in the molecule.

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies.

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

Once these descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed biological activity.

Biochemical and Biological Interaction Mechanisms

In Vitro Mechanistic Studies in Cellular ModelsNo in vitro studies using cellular models have been published that would describe the mechanistic effects of 1-Amino-4,6-dimethyl-7-hydroxyindane on biochemical pathways, protein expression, or cell cycle regulation.

Mechanistic Studies in Select Cell Lines

Comprehensive searches of publicly available scientific literature, including peer-reviewed journals and patent databases, did not yield any specific studies detailing the biochemical and biological interaction mechanisms of this compound in select cell lines. Consequently, there is no research data to report on its effects on cellular processes, specific molecular targets, or to compile into data tables as requested.

The existing information is limited to the compound's chemical identifiers and properties. Further research would be necessary to elucidate its potential interactions with biological systems at the cellular and molecular level.

Applications in Advanced Chemical Fields

Role as Chiral Ligands and Catalysts in Asymmetric Synthesis

The core value of aminoindanol (B8576300) frameworks in asymmetric synthesis lies in their conformationally rigid chiral structure, which is highly effective in creating a predictable and stereoselective environment for chemical reactions. nih.govmdpi.com Although specific catalytic systems based on 1-Amino-4,6-dimethyl-7-hydroxyindane are not yet widely reported, its structural analogy to cis-1-amino-2-indanol allows for well-founded predictions of its capabilities.

The vicinal amino (-NH₂) and hydroxyl (-OH) groups are ideal for creating bidentate ligands that can coordinate to a metal center, forming a stable chiral catalyst. Key applications include:

Oxazaborolidine Catalysts: cis-1-Amino-2-indanol is used to prepare highly effective oxazaborolidine catalysts, which are renowned for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.govchemicalbook.com The rigid indane backbone is considered superior to more flexible backbones in inducing high levels of enantioselectivity. mdpi.com The this compound variant could be used to generate novel catalysts where the electronic and steric properties are fine-tuned by the methyl and hydroxyl groups on the aromatic ring.

Bis(oxazoline) Ligands (Inda-BOX): The aminoindanol skeleton is a cornerstone for the synthesis of C₂-symmetric bis(oxazoline) ligands, often referred to as Inda-BOX ligands. mdpi.comnih.gov These are privileged ligands in transition metal catalysis, enabling a wide array of enantioselective transformations. nih.gov Functionalization on the aromatic ring, such as the methyl and hydroxyl groups in this compound, has been shown to enhance reactivity and enantioselectivity compared to unsubstituted Inda-BOX variants. nih.gov

Chiral Auxiliaries: The aminoindanol moiety can be converted into chiral auxiliaries, such as oxazolidinones. These auxiliaries can be temporarily attached to a substrate to direct the stereochemical outcome of reactions like aldol (B89426) condensations, Diels-Alder reactions, and stereoselective reductions, after which the auxiliary can be cleaved and recovered. nih.govresearchgate.net

The table below summarizes asymmetric reactions where the parent aminoindanol scaffold has proven effective, highlighting the potential applications for its derivatives.

Reaction TypeCatalyst/Ligand ClassSubstrate ExampleOutcome
Ketone ReductionOxazaborolidine CatalystsProchiral KetonesHigh enantioselectivity in chiral alcohol synthesis. nih.govchemicalbook.com
Diels-Alder ReactionInda-BOX-Metal ComplexesDienes & DienophilesEnantioselective formation of cyclic compounds. nih.gov
Aldol CondensationOxazolidinone AuxiliariesCarbonyl CompoundsDiastereoselective carbon-carbon bond formation. nih.gov
Transfer HydrogenationAminoindanol-Metal ComplexesKetonesAsymmetric synthesis of chiral alcohols. acs.org
Conjugate AdditionInda-BOX-Metal ComplexesNitroalkenesEnantioselective carbon-carbon bond formation. chemicalbook.com

Utilization as Chemical Building Blocks for Complex Molecule Synthesis

A "building block" in chemical synthesis is a molecule with specific structural features and reactive handles that can be incorporated into a larger, more complex molecule. The rigid structure and defined stereochemistry of this compound make it an exemplary building block for medicinal chemistry and natural product synthesis. mdpi.comnih.gov

The most prominent example of the aminoindanol scaffold's use is in the synthesis of Indinavir , a potent HIV protease inhibitor used in the treatment of HIV/AIDS. chemicalbook.comresearchgate.net cis-1-Amino-2-indanol serves as a key chiral intermediate that forms a significant part of the final drug structure. chemicalbook.comresearchgate.net The development of HIV protease inhibitors is a triumph of structure-based drug design, where rigid scaffolds are often used to correctly orient functional groups to bind within the enzyme's active site. nih.govnih.govmdpi.com

This compound represents a functionalized version of this critical building block. The additional substituents on the aromatic ring provide new points for modification, allowing chemists to synthesize libraries of Indinavir analogs or other complex molecules to explore structure-activity relationships, improve pharmacokinetic properties, or target drug-resistant enzyme variants.

Potential in Materials Science Research

The aminophenol moiety within the this compound structure opens avenues for its use in materials science, where such functional groups are known to impart useful optical and electronic properties. researchgate.netresearchgate.net

Materials with strong non-linear optical (NLO) properties are crucial for applications in telecommunications, optical computing, and sensor protection. The archetypal NLO chromophore consists of an electron-donating group and an electron-accepting group connected by a π-conjugated system (a D-π-A structure). This arrangement facilitates intramolecular charge transfer (ICT), which is the origin of high NLO activity. researchgate.net

This compound possesses two strong electron-donating groups (–NH₂ and –OH) attached to a benzene (B151609) ring. While it lacks an intrinsic electron-accepting group, its structure makes it an excellent donor-scaffold precursor. By chemically attaching an electron-accepting group (e.g., –NO₂, –CN, or a sulfonyl group) to the molecule, a potent "push-pull" NLO chromophore could be created. researchgate.net The rigid indane framework would help prevent aggregation and maintain the desired molecular orientation in a polymeric matrix, which is beneficial for bulk NLO properties.

Aromatic amines and phenol (B47542) derivatives are widely used in organic electronics due to their electrochemical activity and ability to transport charge carriers (holes). The aminophenol group in this compound suggests its potential in several roles:

Hole-Transport Materials: The molecule could be incorporated as a hole-transport layer in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs).

Monomers for Conductive Polymers: The primary amine and the reactive aromatic ring provide sites for polymerization, potentially leading to electroactive polymers with tailored properties.

Surface Modifiers and Linkers: Aminophenols have been used as linker molecules to functionalize and assemble nanomaterials, such as graphene and zinc oxide quantum dots. mdpi.com The molecule could be used to control the aggregation and electronic properties of inorganic nanoparticles for applications in catalysis and optoelectronics. mdpi.com

Photopolymerization is a light-induced process used in coatings, adhesives, 3D printing, and dental fillings. Many photopolymerization systems, known as Type II systems, require a combination of a sensitizer (B1316253) and a co-initiator. mdpi.comencyclopedia.pub The sensitizer absorbs light, and the excited sensitizer then interacts with the co-initiator, which is typically an electron or hydrogen donor, to generate the free radicals that initiate polymerization.

Aromatic amines are excellent co-initiators because the hydrogen atoms on the nitrogen are readily abstracted. mdpi.comgoogle.com this compound, with both an amine and a phenolic hydroxyl group, is a strong candidate to act as a highly efficient co-initiator. Upon excitation of a sensitizer (e.g., benzophenone (B1666685) or camphorquinone), the indane derivative can donate a hydrogen atom from either its -NH₂ or -OH group, generating the radicals needed to start the polymerization chain reaction. nih.gov

Precursors for Other Advanced Chemical Entities

Beyond its direct use as a building block, the rich functionality of this compound makes it a versatile precursor for a wide range of other advanced molecules through targeted chemical modifications. researchgate.netmdpi.com The distinct reactivity of each functional group allows for selective transformations:

Amine Group: The primary amine can be readily transformed via acylation (to form amides), alkylation (to form secondary/tertiary amines), sulfonylation (to form sulfonamides), or used in condensation reactions to build heterocyclic rings (e.g., oxazolines, pyrimidines).

Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation to form ethers or O-acylation to form esters, modifying the molecule's solubility, polarity, and binding properties.

Aromatic Ring: The benzene ring itself, activated by the strong donating amino and hydroxyl groups, is susceptible to further electrophilic aromatic substitution, allowing for the introduction of additional functionalities like halogens, nitro groups, or alkyl chains at specific positions.

This chemical versatility allows this compound to serve as a starting platform for creating diverse molecular architectures, from novel pharmaceutical agents and agrochemicals to custom-designed ligands and materials science components.

Advanced Analytical Research Techniques for Quantification and Process Monitoring

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC)

Chromatographic techniques are fundamental in determining the purity of 1-Amino-4,6-dimethyl-7-hydroxyindane and separating it from synthesis precursors, byproducts, or degradants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for this purpose.

In HPLC analysis, particularly Reverse-Phase HPLC (RP-HPLC), the compound is separated based on its polarity. A nonpolar stationary phase is used with a polar mobile phase. The inherent polarity of the amino and hydroxyl groups on the indane structure dictates its retention time. Method development would involve optimizing parameters such as the column type (e.g., C18), mobile phase composition (often a mixture of water, acetonitrile, or methanol (B129727) with pH modifiers), and flow rate to achieve optimal separation from impurities. nih.govnih.gov Derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) can be used to enhance detection sensitivity and chromatographic resolution for amino compounds. nih.gov

Gas Chromatography is suitable for volatile and thermally stable compounds. For a polar molecule like this compound, derivatization is often necessary to increase its volatility and prevent peak tailing. This involves converting the polar -OH and -NH2 groups into less polar ethers or silyl (B83357) ethers. The derivatized analyte is then vaporized and separated in a column based on its boiling point and interactions with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically used for detection and quantification. nih.gov

Table 1: Representative Chromatographic Conditions for Purity Analysis of Aromatic Amines.
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
ColumnC18 (Reversed-Phase), 250 mm x 4.6 mm, 5 µmCapillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier GasIsocratic or gradient elution with Acetonitrile/Water mixtureHelium or Nitrogen
DetectorUV-Vis Diode Array Detector (DAD) at ~280 nmFlame Ionization Detector (FID) or Mass Spectrometry (MS)
TemperatureAmbient or controlled (e.g., 30 °C)Temperature-programmed oven (e.g., 100 °C to 280 °C)
Sample PreparationDissolution in mobile phaseDerivatization (e.g., silylation) followed by dissolution in an organic solvent

The structure of this compound contains a chiral center at the carbon atom bearing the amino group (C-1). Therefore, it exists as a pair of enantiomers. Chiral HPLC is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample.

This separation is achieved using a chiral stationary phase (CSP). CSPs based on macrocyclic glycopeptides, such as teicoplanin or norvancomycin, are particularly effective for the direct analysis of underivatized amino compounds. nih.govsigmaaldrich.com These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. sigmaaldrich.com The choice of mobile phase, including its composition, pH, and additives, is critical for achieving enantioseparation. nih.gov

Alternatively, pre-column derivatization with a chiral reagent can be employed. This process converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.net The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. A high e.e. value is often a critical quality attribute in pharmaceutical research.

Table 2: Illustrative Chiral HPLC Data for Enantiomeric Excess (e.e.) Calculation.
EnantiomerRetention Time (min)Peak Area
(R)-enantiomer12.51,950,000
(S)-enantiomer14.250,000
Total Area2,000,000
Enantiomeric Excess (% e.e.)95.0%

Electrochemical Methods for Redox Potential Studies

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. The compound possesses two electroactive moieties: the phenolic hydroxyl group and the aromatic amino group, both of which can undergo oxidation.

In a CV experiment, the potential applied to a working electrode is swept linearly in the positive direction and then reversed. The resulting current is measured and plotted against the applied potential. The resulting graph, a voltammogram, provides information about the oxidation and reduction potentials of the analyte. For this compound, the voltammogram would likely show an oxidation peak corresponding to the oxidation of the phenolic group to a phenoxy radical. The potential at which this peak occurs (the oxidation potential) is a key characteristic of the molecule's antioxidant capacity and its susceptibility to electrochemical degradation. Studies on structurally similar amino-hydroxy aromatic compounds have demonstrated the utility of CV in elucidating their redox mechanisms. nih.gov

Table 4: Hypothetical Electrochemical Data from Cyclic Voltammetry.
ParameterValueDescription
Anodic Peak Potential (Epa)+0.65 V (vs. Ag/AgCl)Potential at which maximum oxidation occurs.
Cathodic Peak Potential (Epc)+0.58 V (vs. Ag/AgCl)Potential at which maximum reduction of the oxidized species occurs.
Redox Process TypeQuasi-reversibleIndicates the stability of the species formed upon oxidation.

Future Research Perspectives and Interdisciplinary Directions

Development of Novel and More Efficient Synthetic Routes

The efficient synthesis of 1-Amino-4,6-dimethyl-7-hydroxyindane is a foundational step for enabling extensive research. Current synthetic strategies for similar aminoindane scaffolds often involve multi-step processes that can be resource-intensive. Future research could focus on developing more streamlined and cost-effective synthetic pathways. This might include the exploration of novel catalytic systems, such as transition metal catalysts, to facilitate key bond-forming reactions with high stereoselectivity. google.combeilstein-journals.orgnih.gov Methodologies like one-pot reactions, where multiple transformations occur in a single reaction vessel, could significantly improve efficiency and reduce waste. beilstein-journals.org Furthermore, investigating greener synthetic approaches that utilize more environmentally benign solvents and reagents would be a valuable direction.

Deeper Exploration of Molecular Mechanisms and Interactions

Understanding how this compound interacts with biological systems at a molecular level is crucial for uncovering its potential therapeutic applications. The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor sites, along with a rigid bicyclic core, suggests it could bind to various biological targets such as enzymes or receptors. nih.gov Future studies should aim to identify these targets and elucidate the specific molecular interactions involved. Techniques such as X-ray crystallography of the compound bound to a target protein could provide atomic-level insights into its binding mode. Biophysical methods like surface plasmon resonance and isothermal titration calorimetry could quantify the binding affinity and thermodynamics of these interactions.

Design and Synthesis of Highly Specific Molecular Probes

To further investigate its biological roles, derivatives of this compound could be designed as molecular probes. By attaching fluorescent tags or radioactive isotopes to the core structure, researchers can visualize and track the compound's distribution within cells and tissues. These probes would be invaluable tools for studying its uptake, metabolism, and localization, providing critical information about its pharmacokinetic and pharmacodynamic properties. The development of photoaffinity probes, which can covalently bind to their target upon photoactivation, would be particularly useful for definitively identifying its biological binding partners.

Advanced Computational Methodologies for Predictive Design

Computational modeling and simulation offer a powerful approach to accelerate the discovery and optimization of derivatives of this compound. researchgate.net Techniques such as molecular docking could be used to screen large virtual libraries of related compounds against known biological targets to predict their binding affinities and modes. mdpi.com Quantum mechanics calculations can provide detailed insights into the electronic structure and reactivity of the molecule, helping to explain its observed properties and guide the design of new analogs with enhanced activity. researchgate.net Molecular dynamics simulations can be employed to study the dynamic behavior of the compound when interacting with its biological target, offering a more complete picture of the binding process.

Integration with Chemoinformatics and Artificial Intelligence for Discovery

Exploration of Unconventional Applications in Emerging Technologies

Beyond the traditional focus on pharmaceuticals, the unique chemical structure of this compound may lend itself to applications in emerging technologies. Its rigid, functionalized scaffold could be explored as a building block for novel organic materials with interesting electronic or optical properties. For instance, it could be incorporated into polymers to create materials with specific thermal or mechanical characteristics. The amino and hydroxyl groups also provide handles for surface functionalization, suggesting potential use in the development of chemical sensors or as a component of specialized coatings. Further investigation into these unconventional applications could open up entirely new areas of research and development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Amino-4,6-dimethyl-7-hydroxyindane, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with indane derivatives. Key parameters include temperature (80–120°C for cyclization), pH (neutral to slightly alkaline for amine stability), and catalysts (e.g., palladium for coupling reactions). For example, adjusting pH during amination steps minimizes side-product formation . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity. Yield optimization requires iterative testing of solvent polarity and reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

  • Methodological Answer:

  • NMR : Use 1H^1H-NMR to confirm methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.2 ppm). 13C^{13}C-NMR identifies carbonyl (δ 170–180 ppm) and quaternary carbons.
  • IR : Detect hydroxyl (broad peak ~3200 cm1^{-1}) and amine (N-H stretch ~3300 cm1^{-1}) functional groups.
  • MS : High-resolution MS (ESI+) verifies molecular ion [M+H]+^+. Cross-reference with computational predictions (e.g., Gaussian software) enhances reliability .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

  • Methodological Answer: The compound is sensitive to light and oxidation due to its hydroxy and amine groups. Store in amber vials under inert gas (N2_2) at –20°C. Stability assays (HPLC monitoring over 30 days) quantify degradation rates. Antioxidants like BHT (0.01% w/v) or lyophilization improve shelf life .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved during structural elucidation?

  • Methodological Answer: Contradictions (e.g., unexpected 1H^1H-NMR splitting) may arise from tautomerism or impurities. Strategies:

  • 2D NMR : Use HSQC and HMBC to assign ambiguous protons/carbons.
  • Computational Modeling : Compare experimental IR/MS with DFT-calculated spectra (e.g., B3LYP/6-31G* basis set).
  • Isolation : Repeat synthesis with stricter purification (e.g., preparative HPLC) to exclude isomers .

Q. What experimental designs are effective for studying the compound’s biological activity while minimizing false positives?

  • Methodological Answer:

  • Assay Selection : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to cross-validate results.
  • Controls : Include negative (solvent-only) and positive controls (known inhibitors).
  • Dose-Response : Test 5–7 concentrations (1 nM–100 μM) to calculate IC50_{50} with Hill slope analysis. Statistical validation (ANOVA, p < 0.05) reduces Type I errors .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer:

  • Molecular Dynamics (MD) : Simulate transition states for reactions (e.g., electrophilic substitution) using software like GROMACS.
  • QSPR Models : Corrate Hammett σ values with substituent effects (methyl groups lower electron density at C-4/C-6).
  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) via AutoDock Vina, validated by experimental IC50_{50} .

Q. What statistical approaches are recommended for analyzing contradictory pharmacological data across studies?

  • Methodological Answer:

  • Meta-Analysis : Aggregate data from ≥5 studies using random-effects models (RevMan software). Adjust for heterogeneity via I2^2-statistics.
  • Sensitivity Analysis : Exclude outliers (Grubbs’ test) or stratify by experimental conditions (e.g., cell line differences).
  • Bayesian Inference : Update prior probability distributions with new data to resolve discrepancies .

Data Presentation & Reproducibility

Q. How should raw and processed data be structured to meet journal standards for studies involving this compound?

  • Methodological Answer:

  • Raw Data : Include NMR/FID files, chromatograms, and MS spectra in supplementary materials.
  • Processed Data : Use tables for kinetic parameters (kobs_{obs}, R2^2) and figures for dose-response curves (log scale). Apply SI units and ±SD for triplicate measurements .

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer:

  • Detailed SOPs : Specify reaction vessel type (Schlenk flask for air-sensitive steps), stirring speed (≥500 rpm), and quenching methods.
  • Interlab Validation : Share samples with 2–3 independent labs for NMR/activity replication.
  • Open Data : Deposit synthetic procedures in repositories like Zenodo with DOI links .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.